molecular formula C21H18ClN3O2S B2695001 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 1321931-77-4

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2695001
CAS No.: 1321931-77-4
M. Wt: 411.9
InChI Key: VAOFKSMTWRSOJH-NTCAYCPXSA-N
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Description

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group at position 4 and an (E)-configured acrylonitrile moiety at position 2. The aniline substituent at position 3 of the acrylonitrile is further modified with a 5-chloro-2-methoxyphenyl group. This structure combines electron-withdrawing (chloro, nitrile) and electron-donating (methoxy, ethoxy) groups, which may influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-3-27-17-7-4-14(5-8-17)19-13-28-21(25-19)15(11-23)12-24-18-10-16(22)6-9-20(18)26-2/h4-10,12-13,24H,3H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOFKSMTWRSOJH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a thiazole ring, an acrylonitrile moiety, and phenolic substituents. Its molecular formula is C₁₈H₁₈ClN₃O₂S.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its potential as an antitumor agent and its effects on various biochemical pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays indicated that it effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models.
  • Case Studies :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
    • Another study on lung cancer cells (A549) reported similar findings, where the compound induced G0/G1 phase cell cycle arrest and increased apoptotic markers.

Enzyme Inhibition

The compound also demonstrates inhibitory effects on specific enzymes related to cancer progression:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMPs has been linked to reduced metastasis in cancer models. The compound showed IC50 values in the low micromolar range against MMP-2 and MMP-9.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenolic groups and thiazole ring have been explored:

SubstituentEffect on Activity
5-Chloro GroupEnhanced cytotoxicity against cancer cells
2-Methoxy GroupImproved solubility and bioavailability
Ethoxy GroupIncreased selectivity for MMP inhibition

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate plasma half-life. Toxicity assessments reveal that at therapeutic doses, the compound exhibits minimal cytotoxic effects on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acrylonitrile-thiazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents/Modifications Structural Features Reported Properties/Activities Reference
(E)-3-(2-Fluoro-5-Nitroanilino)-2-(4-Phenylthiazol-2-Yl)Acrylonitrile () - 2-Fluoro-5-nitroanilino
- 4-Phenylthiazole
- Nitro group enhances electron-withdrawing effects
- Fluorine increases polarity
Potential kinase inhibition (inferred from nitro group’s role in similar inhibitors)
(2E)-3-(4-Chlorophenyl)-2-[4-(3-Oxobenzo[f]chromen-2-Yl)Thiazol-2-Yl]Acrylonitrile () - 4-Chlorophenyl
- Benzo[f]chromen-3-one fused to thiazole
- Extended π-conjugation via chromenone
- Chloro substituent enhances lipophilicity
Anticancer activity (chromenone-thiazole hybrids are known for cytotoxic effects)
(E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-Methoxyanilino)Acrylonitrile () - Dichlorophenylsulfonyl
- 3-Methoxyanilino
- Methylsulfanyl
- Sulfonyl group increases stability
- Intramolecular N–H⋯O hydrogen bonding
Antimalarial activity (demonstrated in related benzothiazine derivatives)
2-((3-Hydroxyphenyl)Amino)-4-(4-Methylthiazol-5-Yl)Pyrimidine-5-Carbonitrile () - Pyrimidine core
- 3-Hydroxyanilino
- 4-Methylthiazole
- Pyrimidine replaces acrylonitrile
- Hydroxy group enhances solubility
Cytotoxicity against cancer cell lines (e.g., reported 18% yield, mp 242–243°C)

Key Observations:

The ethoxy group on the thiazole (4-(4-ethoxyphenyl)) may improve solubility relative to purely aromatic substituents (e.g., 4-phenyl in ) .

Conformational Stability :

  • Intramolecular hydrogen bonding, as seen in ’s N–H⋯O interactions, is absent in the target compound but could be introduced via substituent redesign to enhance stability .

Biological Activity: Thiazole-acrylonitrile hybrids with chlorophenyl groups (e.g., ) often exhibit anticancer properties, suggesting the target compound may share this activity. The absence of a sulfonyl or chromenone group (cf. ) might reduce antimalarial or broad-spectrum cytotoxicity compared to these analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for ’s analogs, involving condensation of substituted thiazoles with acrylonitrile precursors .

Research Findings and Implications

  • Structural Insights : The planar thiazole-acrylonitrile backbone facilitates π-π stacking in protein binding pockets, a feature critical for kinase inhibition .
  • Activity Predictions : The chloro and methoxy substituents may enhance DNA intercalation or topoisomerase inhibition, as seen in related thiadiazole derivatives () .
  • Limitations : Unlike ’s compound, the target lacks sulfonyl groups, which could limit its metabolic stability in vivo .

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